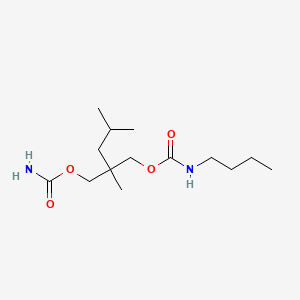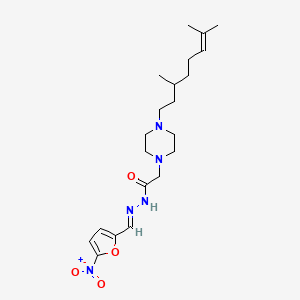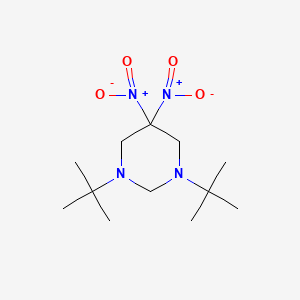
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- is a chemical compound known for its unique structure and properties. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two nitro groups and bulky tert-butyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the tert-butyl groups and nitro groups. Common reagents used in these reactions include tert-butyl chloride, nitric acid, and various catalysts to facilitate the nitration process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.
Substitution: The presence of nitro groups makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the nitro groups. Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity towards specific targets.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- can be compared with other similar compounds, such as:
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dimethyl-: This compound lacks the nitro groups, resulting in different chemical reactivity and applications.
Pyrimidine derivatives with different substituents: Variations in the substituents on the pyrimidine ring can lead to significant differences in chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
34924-01-1 |
|---|---|
Molekularformel |
C12H24N4O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
1,3-ditert-butyl-5,5-dinitro-1,3-diazinane |
InChI |
InChI=1S/C12H24N4O4/c1-10(2,3)13-7-12(15(17)18,16(19)20)8-14(9-13)11(4,5)6/h7-9H2,1-6H3 |
InChI-Schlüssel |
XEKFWXHECAZYTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CC(CN(C1)C(C)(C)C)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


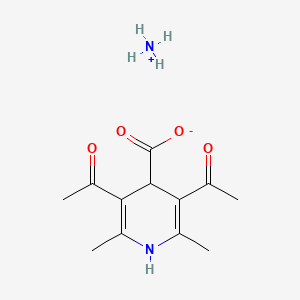
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
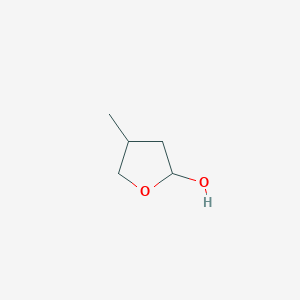
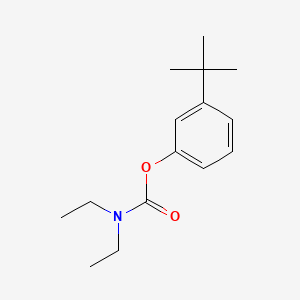

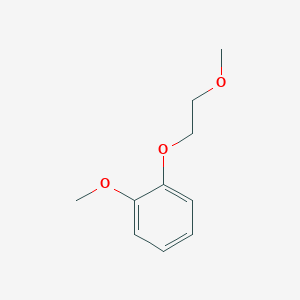
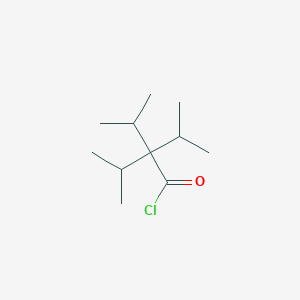
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
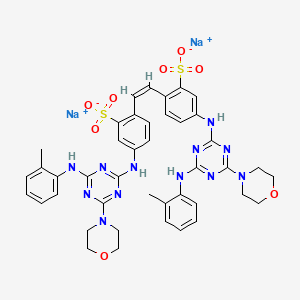
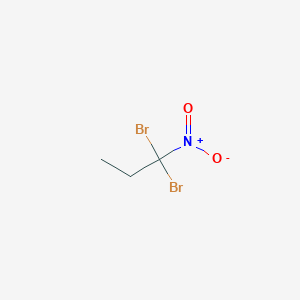
![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
